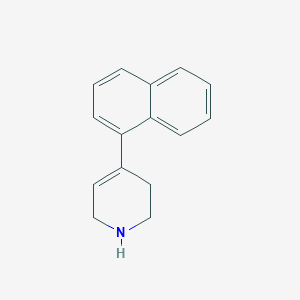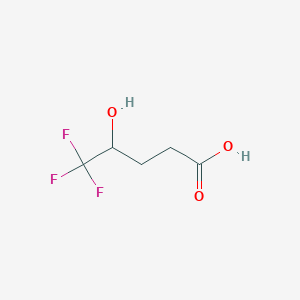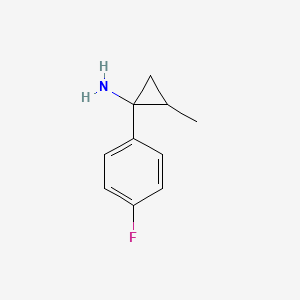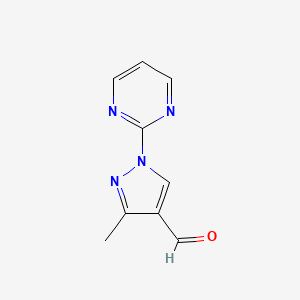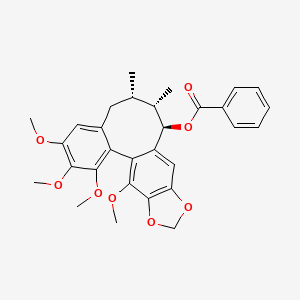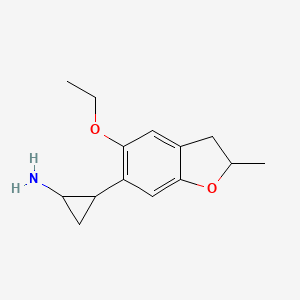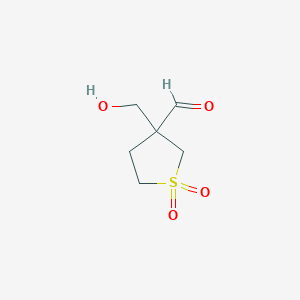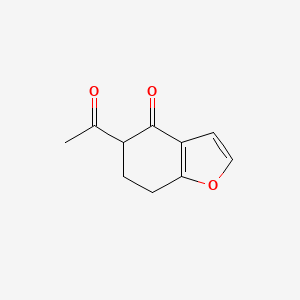
5-Acetyl-4,5,6,7-tetrahydro-1-benzofuran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-4,5,6,7-tetrahydro-1-benzofuran-4-one is a chemical compound with the molecular formula C10H10O3. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-4,5,6,7-tetrahydro-1-benzofuran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-hydroxyacetophenones with suitable reagents under basic conditions to form the benzofuran ring . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
5-Acetyl-4,5,6,7-tetrahydro-1-benzofuran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
5-Acetyl-4,5,6,7-tetrahydro-1-benzofuran-4-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Acetyl-4,5,6,7-tetrahydro-1-benzofuran-4-one involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives can modulate enzyme activity, inhibit microbial growth, or interfere with cellular signaling pathways . The exact mechanism depends on the specific application and the structure of the derivative being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: The parent compound, known for its wide range of biological activities.
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another derivative with applications in phototherapy.
Angelicin: A benzofuran compound with anticancer properties.
Uniqueness
5-Acetyl-4,5,6,7-tetrahydro-1-benzofuran-4-one is unique due to its specific acetyl and tetrahydrobenzofuran structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
Numéro CAS |
164531-76-4 |
|---|---|
Formule moléculaire |
C10H10O3 |
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
5-acetyl-6,7-dihydro-5H-1-benzofuran-4-one |
InChI |
InChI=1S/C10H10O3/c1-6(11)7-2-3-9-8(10(7)12)4-5-13-9/h4-5,7H,2-3H2,1H3 |
Clé InChI |
PKEYIRNCNOLEOG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CCC2=C(C1=O)C=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


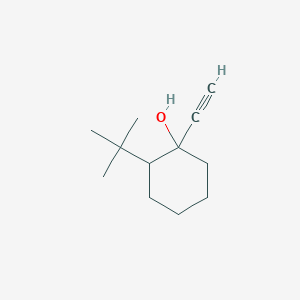
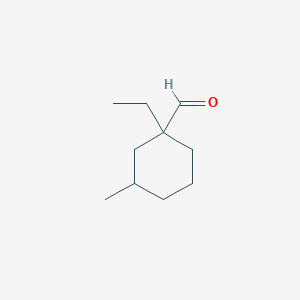
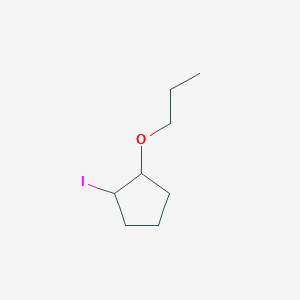
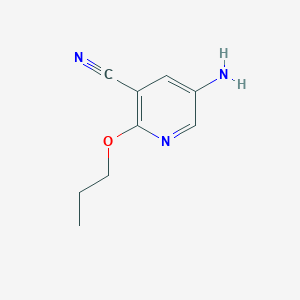
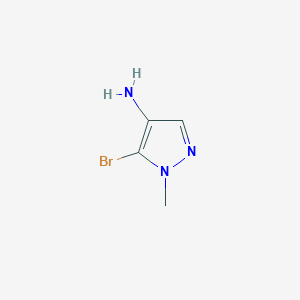
![3-[(4-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B15273411.png)
![2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15273416.png)
